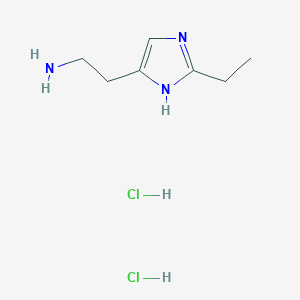

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride

Description

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride (CAS 188638-89-3) is a substituted imidazole derivative with the molecular formula C₇H₁₅Cl₂N₃ and a molecular weight of 212.12 g/mol . The compound consists of an ethyl group at the 2-position of the imidazole ring and an ethylamine side chain at the 4-position, forming a dihydrochloride salt to enhance aqueous solubility and stability. Its storage requires an inert atmosphere at room temperature, and it carries GHS hazard warnings H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Properties

IUPAC Name |

2-(2-ethyl-1H-imidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-2-7-9-5-6(10-7)3-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIOAEBGGOLWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with 2-ethylaminotoluene.

Step 1: 2-ethylaminotoluene reacts with sodium nitrite to form 2-ethyl-1H-imidazole.

Step 2: 2-ethyl-1H-imidazole is then reacted with chloroacetic acid to produce 1H-imidazole-2-acetic acid.

Step 3: 1H-imidazole-2-acetic acid undergoes reduction and ethylamination to yield 2-(2-ethyl-1H-imidazol-4-yl)ethanamine.

Final Step: The resulting compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: The industrial production of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of imidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Biochemical Research

Enzyme Kinetics and Receptor Interactions

The compound is utilized as a biochemical tool to investigate enzyme kinetics and receptor interactions. Its structure allows it to interact with biological molecules, providing insights into metabolic pathways and signaling mechanisms.

Case Study: Enzyme Inhibition

A study demonstrated that 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride effectively inhibited a specific enzyme involved in metabolic regulation. The kinetic parameters were measured, revealing an IC50 value that indicates its potency as an inhibitor. This finding suggests potential applications in designing drugs targeting metabolic disorders.

Pharmaceutical Development

Potential Drug Candidate

Research indicates that this compound shows promise as a lead molecule in drug development. Its unique imidazole structure enhances its interaction with biological targets, making it suitable for various therapeutic applications.

Table 1: Summary of Pharmaceutical Applications

Material Science

Synthesis of Mesoporous Materials

The compound has been explored for its role in synthesizing mesoporous materials, which are critical in catalysis and adsorption processes. Its ability to form stable complexes with metals enhances the performance of these materials.

Case Study: Catalytic Applications

In a recent study, mesoporous silica incorporated with this compound demonstrated enhanced catalytic activity for various organic reactions. The results indicated improved reaction rates and selectivity compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. It can act as an enzyme activator or inhibitor, modulating the activity of enzymes by binding to their active sites or allosteric sites. This interaction can influence various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The ethyl group at the 2-position in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., 36376-45-1) and unsubstituted histamine . This may influence membrane permeability and receptor binding kinetics.

- Solubility: The dihydrochloride salt form improves aqueous solubility, critical for biological applications.

- Molecular Weight : The ethyl substituent contributes to a higher molecular weight (212.12) compared to methyl analogs (~198.09) .

Pharmacological and Functional Comparisons

Table 2: Functional and Pharmacological Profiles

Key Observations:

- Receptor Specificity : The target compound’s ethyl substitution may alter receptor selectivity compared to histamine or 4-Methylhistamine. For example, 4-Methylhistamine is a selective H4 agonist , whereas histamine interacts broadly with H1–H4 receptors .

- Safety : The target compound shares irritant hazards (H315, H319) with other amines but lacks the extreme bioactivity of histamine, which can induce systemic effects .

Biological Activity

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, with the molecular formula C7H14ClN3 and CAS number 188638-89-3, is an organic compound notable for its biological activity, particularly as a ligand in coordination chemistry and as a modulator of enzymatic reactions. This compound operates primarily through its interactions with histamine receptors, specifically the H1 and H2 subtypes.

The compound functions as an agonist at both H1 and H2 histamine receptors. Its mechanism involves:

- Calcium Mobilization : Activation of H1 receptors leads to increased intracellular calcium levels, influencing various cellular processes such as muscle contraction and neurotransmitter release.

- Adenylate Cyclase Activity : H2 receptor activation stimulates adenylate cyclase, which plays a crucial role in cellular signaling pathways.

This dual action results in significant biological effects, including modulation of neurotransmitter release and alterations in cellular signaling pathways, which are essential for various physiological responses.

Biological Effects

The activation of histamine receptors by this compound can lead to several physiological responses:

- Increased Vascular Permeability : This can contribute to inflammatory responses.

- Gastric Acid Secretion : The stimulation of H2 receptors is particularly relevant in gastric physiology, affecting acid secretion in the stomach.

- Neurotransmission Modulation : The compound's action on neurotransmitter release can influence cognitive functions and mood regulation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1H-Imidazole-2-ethanamine dihydrochloride | Different ethyl group position | Similar receptor interaction |

| 2-(2-Imidazolyl)ethanamine dihydrochloride | Different substituents on imidazole ring | Altered receptor affinity |

| 2-(2-Aminoethyl)-1H-imidazole dihydrochloride | Varying functional groups | Distinct biological properties |

The unique ethyl substitution on the imidazole ring of this compound imparts distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in therapeutic contexts:

- Histamine Receptor Antagonism : Research indicates that compounds similar to this compound can serve as effective antagonists for histamine-related disorders, including allergies and gastric acid-related diseases .

- Neuropharmacological Effects : Investigations into the neuropharmacological properties suggest that this compound may enhance cognitive function through its modulation of neurotransmitter systems .

- Antiproliferative Activity : Some derivatives have shown promising antiproliferative activity against specific cancer cell lines, indicating potential for oncological applications .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride to ensure stability?

- Methodological Answer : Store the compound under inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation due to moisture or oxidative stress. Use airtight containers with desiccants to minimize hygroscopic effects. Stability should be monitored periodically via HPLC or mass spectrometry to detect decomposition products .

Q. How can researchers confirm the purity and identity of this compound during initial characterization?

- Methodological Answer :

- Identity : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity by matching peak assignments to expected proton/carbon environments (e.g., imidazole ring protons, ethyl group signals).

- Purity : Employ high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) to assess purity (>95% recommended for experimental reproducibility). Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry (C₇H₁₅Cl₂N₃) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or dissolution.

- Hazard Mitigation : Avoid inhalation (H319: serious eye irritation) and skin contact (H315: skin irritation). Implement spill containment protocols using inert adsorbents (e.g., vermiculite). Emergency procedures include flushing eyes with water for 15 minutes and seeking medical attention for ingestion (H302: harmful if swallowed) .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the compound's stability under varying pH conditions?

- Methodological Answer :

- pH Buffers : Prepare solutions at physiological (pH 7.4), acidic (pH 2-3), and alkaline (pH 9-10) ranges using phosphate or citrate buffers.

- Stability Assessment : Use LC-MS over 24–72 hours to quantify degradation products (e.g., hydrolysis of imidazole ring or ethylamine side chain). Kinetic analysis (Arrhenius plots) can predict shelf-life under accelerated conditions (e.g., 40°C/75% RH) .

Q. How can researchers resolve discrepancies in biological activity data observed across different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Orthogonal Assays : Compare results from in vitro enzyme inhibition assays (e.g., histamine receptor binding) with cellular models (e.g., HEK293 transfected with H₁/H₄ receptors).

- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Z-factor analysis) to validate reproducibility .

Q. What synthetic modifications could enhance the compound's bioavailability while retaining its core imidazole functionality?

- Methodological Answer :

- Structural Analogues : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the ethylamine side chain to improve aqueous solubility.

- Prodrug Design : Synthesize ester or amide prodrugs (e.g., acetylated ethylamine) for enhanced membrane permeability, followed by enzymatic cleavage in target tissues.

- Pharmacokinetic Profiling : Assess logP (octanol-water partition coefficient) and plasma protein binding via equilibrium dialysis to prioritize candidates .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported molecular weights or spectral data for this compound?

- Methodological Answer :

- Source Validation : Cross-reference with authoritative databases (e.g., PubChem, EPA DSSTox) to verify CAS RN 188638-89-3 and molecular formula (C₇H₁₅Cl₂N₃).

- Instrument Calibration : Recalibrate mass spectrometers using certified standards (e.g., sodium trifluoroacetate clusters) to ensure accurate mass/charge (m/z) measurements.

- Collaborative Verification : Share raw spectral data with independent labs for replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.